molecular formula C19H19Cl2N2O4P B11401007 Dimethyl {2-(4-chlorobenzyl)-5-[(2-chlorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Dimethyl {2-(4-chlorobenzyl)-5-[(2-chlorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11401007
M. Wt: 441.2 g/mol
InChI Key: ZKDSSUXGCWONAU-UHFFFAOYSA-N
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Description

DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl groups and the phosphonate moiety. Common reagents used in these reactions include chlorinating agents, amines, and phosphonating agents. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL {2-[(4-BROMOPHENYL)METHYL]-5-{[(2-BROMOPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE
  • DIMETHYL {2-[(4-FLUOROPHENYL)METHYL]-5-{[(2-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE

Uniqueness

DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is unique due to the presence of both chlorophenyl and phosphonate groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C19H19Cl2N2O4P

Molecular Weight

441.2 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(4-chlorophenyl)methyl]-4-dimethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C19H19Cl2N2O4P/c1-25-28(24,26-2)19-18(22-12-14-5-3-4-6-16(14)21)27-17(23-19)11-13-7-9-15(20)10-8-13/h3-10,22H,11-12H2,1-2H3

InChI Key

ZKDSSUXGCWONAU-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)Cl)NCC3=CC=CC=C3Cl)OC

Origin of Product

United States

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